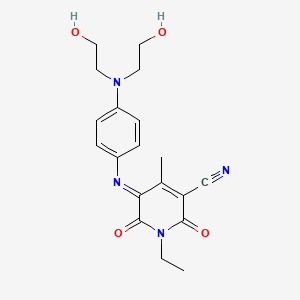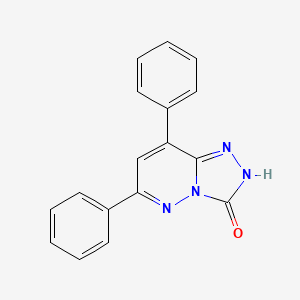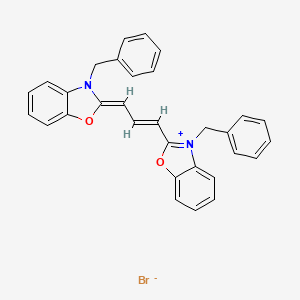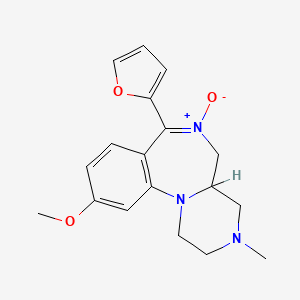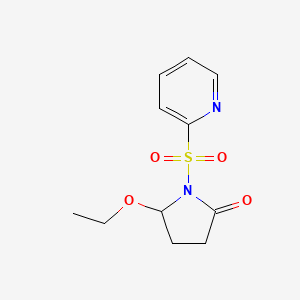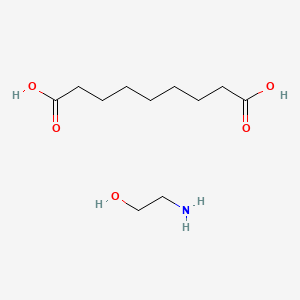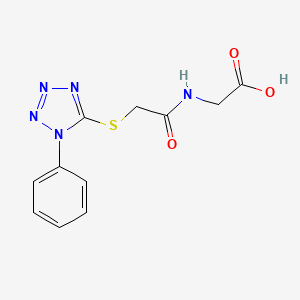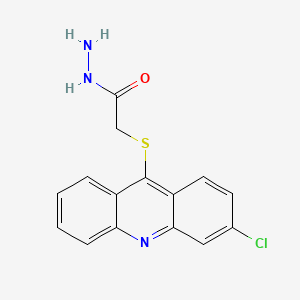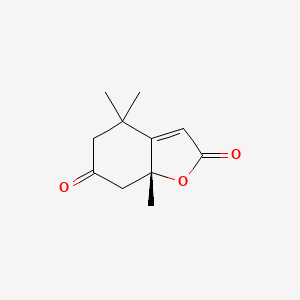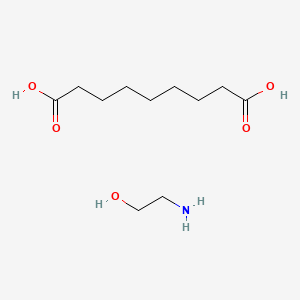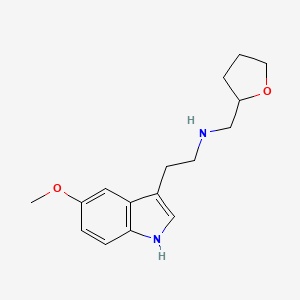
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes an indole ring, a methoxy group, and a tetrahydrofuran moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The tetrahydrofuran moiety is often added through a nucleophilic substitution reaction involving a suitable leaving group and a tetrahydrofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or tetrahydrofuran moieties, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction can produce indole-3-ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and tetrahydrofuran moiety may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Similar structure but with dimethyl groups instead of the tetrahydrofuran moiety.
1H-Indole-3-ethanamine, 5-methoxy-N,N-di-2-propen-1-yl-: Contains propenyl groups instead of the tetrahydrofuran moiety.
Uniqueness
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- is unique due to the presence of the tetrahydrofuran moiety, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity towards specific molecular targets.
Eigenschaften
CAS-Nummer |
311343-61-0 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
2-(5-methoxy-1H-indol-3-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H22N2O2/c1-19-13-4-5-16-15(9-13)12(10-18-16)6-7-17-11-14-3-2-8-20-14/h4-5,9-10,14,17-18H,2-3,6-8,11H2,1H3 |
InChI-Schlüssel |
HUUAJMLMTVDSQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


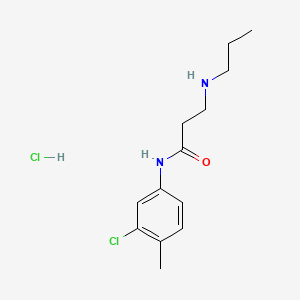
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
